molecular formula C19H23BrN2O B3575309 1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine

Cat. No.: B3575309
M. Wt: 375.3 g/mol
InChI Key: PIXNHUYOIVXEHL-UHFFFAOYSA-N
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Description

1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine can be achieved through a multi-step process. One common method involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base, followed by the reaction with 4-methoxybenzyl chloride. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
  • 1-[(2-chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
  • 1-[(2-bromophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperazine

Uniqueness

1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and biological activity. The presence of these groups may enhance its potential as a therapeutic agent or a chemical intermediate .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-23-18-8-6-16(7-9-18)14-21-10-12-22(13-11-21)15-17-4-2-3-5-19(17)20/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXNHUYOIVXEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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